2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid
Description
2-({[(tert-Butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino methyl group at the 2-position. The Boc group enhances stability during synthetic processes, making it a valuable intermediate in pharmaceutical and peptide synthesis . Its molecular formula is inferred as C₁₂H₂₁NO₄ (based on structural analysis), with a molecular weight of approximately 259.3 g/mol.
Properties
CAS No. |
1496952-31-8 |
|---|---|
Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-8-5-4-6-9(8)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
QQBDACXOPPCASC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC1C(=O)O |
Purity |
91 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagents
The amine protection step employs di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. A representative procedure involves:
-
Dissolving 2-(aminomethyl)cyclopentane-1-carboxylic acid in a 1:1 mixture of dioxane and water.
-
Adding sodium carbonate (Na₂CO₃) to maintain a pH of 8–9, followed by Boc₂O at 0–5°C.
The carboxylic acid group may interfere with Boc protection, necessitating temporary esterification. For example, methyl ester formation via methanol and HCl precedes Boc protection, with subsequent hydrolysis using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water.
Table 1: Direct Boc Protection Parameters
| Parameter | Details | Yield | Source |
|---|---|---|---|
| Base | Na₂CO₃ or triethylamine (TEA) | 62–78% | |
| Solvent System | Dioxane/water or THF/water | ||
| Temperature | 0°C (initial), RT (stirring) | ||
| Deprotection Agent | LiOH (for ester hydrolysis) |
Cyclopentane Ring Construction via Cyclization Reactions
When the aminomethyl cyclopentanecarboxylic acid precursor is unavailable, ring-forming strategies become essential. Patent WO2008138621A2 outlines a multi-step approach starting from dimethylmaleic anhydride.
Key Steps in Ring Formation
-
Alkylation : Reacting dimethylmaleic anhydride with a glycine-derived synthon to introduce the aminomethyl group.
-
Cyclization : Using a base (e.g., potassium tert-butoxide) to form the cyclopentane ring via intramolecular aldol condensation.
-
Functionalization : Introducing the Boc group post-cyclization under standard conditions.
This method addresses stereochemical challenges by leveraging chiral auxiliaries or asymmetric catalysis, yielding enantiomerically pure products.
Table 2: Ring Construction Metrics
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alkylation | Glycine synthon, DMF, 50°C | 45% | |
| Cyclization | KOtBu, THF, -78°C to RT | 60% | |
| Boc Protection | Boc₂O, TEA, DCM | 85% |
Functional Group Interconversion Strategies
Alternative routes convert existing functional groups into the target moieties. For example:
Nitrile Hydrolysis to Carboxylic Acid
Reductive Amination
-
Reacting cyclopentane-1-carboxaldehyde with Boc-protected methylamine.
-
Using sodium cyanoborohydride (NaBH₃CN) in methanol to form the aminomethyl group.
Industrial-Scale Production and Optimization
Industrial methods prioritize cost-efficiency and scalability:
-
Continuous Flow Reactors : Enhance mixing and temperature control during Boc protection, reducing reaction times by 50% compared to batch processes.
-
Crystallization Techniques : Use of ethanol/water mixtures to isolate the product with >99% purity.
-
Quality Control : HPLC and NMR ensure compliance with pharmaceutical standards, detecting impurities at <0.1%.
Stereochemical Considerations
The cis/trans configuration of the aminomethyl and carboxylic acid groups significantly impacts biological activity. Enantioselective synthesis methods include:
-
Chiral Resolution : Diastereomeric salt formation with tartaric acid derivatives.
-
Asymmetric Catalysis : Rhodium-catalyzed hydrogenation of ketone intermediates to set the stereocenter.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Direct Boc Protection | Short synthesis (2 steps) | Precursor availability | 62–78% |
| Ring Construction | No precursor dependency | Multi-step, lower yields | 45–60% |
| Industrial Process | High scalability, purity | Specialized equipment | 80–90% |
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group serves as a temporary protective moiety for the amine, enabling selective reactivity during synthesis. Removal occurs under acidic conditions:
Key Observations :
-
TFA is preferred due to rapid reaction kinetics (≤1 hr at 25°C) and compatibility with labile substrates.
-
Post-deprotection, the free amine can undergo further functionalization (e.g., acylation, alkylation).
Esterification Reactions
The carboxylic acid reacts with alcohols to form esters, enhancing solubility or enabling downstream reactivity:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methanol + H₂SO₄ (cat.) | Reflux, 12 hr | Methyl 2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylate | 85–92% |
| Ethanol + DCC/DMAP | RT, 24 hr | Ethyl ester derivative | 78% |
Mechanistic Notes :
-
Acid-catalyzed esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol.
-
Carbodiimide-mediated coupling (e.g., DCC) minimizes side reactions in polar aprotic solvents.
Amide Bond Formation
The carboxylic acid participates in peptide coupling reactions, forming amides critical to drug design:
| Coupling Reagent | Base | Product | Efficiency |
|---|---|---|---|
| EDCl/HOBt | DIPEA | Amide with primary/secondary amines (e.g., benzylamine) | 90–95% |
| HATU | NMM | High-purity amides for bioactive molecules | 88% |
Optimization Strategies :
-
HOBt/EDCl : Reduces racemization compared to traditional carbodiimides.
-
Microwave-assisted synthesis : Reduces reaction time to ≤30 min with comparable yields.
Oxidation and Reduction
The cyclopentane ring and functional groups undergo redox transformations:
| Reaction Type | Reagent | Product | Selectivity |
|---|---|---|---|
| Oxidation (Carboxylic Acid) | KMnO₄, H₂O, Δ | No reaction (acid stable under mild conditions) | N/A |
| Reduction (Amide to Amine) | LiAlH₄, THF, 0°C | 2-(aminomethyl)cyclopentane-1-methanol (after Boc deprotection) | 65% |
Limitations :
-
Direct reduction of the carboxylic acid requires prior conversion to an ester or amide.
Cyclopentane Ring Functionalization
The cyclopentane scaffold undergoes stereoselective modifications:
Key Insight :
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related β-amino acids:
| Compound | Reactivity with EDCl/HOBt | Boc Deprotection Rate (TFA) |
|---|---|---|
| 2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid | 90–95% yield | ≤1 hr |
| trans-2-((Boc-amino)methyl)cyclohexane-1-carboxylic acid | 82% yield | 1.5 hr |
| 1-Boc-azetidine-3-carboxylic acid | 75% yield | 2 hr |
Factors Influencing Reactivity :
-
Ring strain : Cyclopentane’s moderate strain enhances nucleophilic reactivity compared to cyclohexane.
-
Steric effects : Bulky substituents near the carboxylic acid slow coupling reactions.
Scientific Research Applications
Medicinal Chemistry
a. Role in Drug Design
The structure of 2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid allows it to serve as a versatile scaffold in drug design. Its unique cyclopentane ring can enhance the bioactivity of pharmaceutical compounds by improving their binding affinity to biological targets. Research indicates that compounds with cyclopentane moieties often exhibit favorable pharmacokinetic properties, making them suitable candidates for further development in therapeutic applications .
b. Anticancer Research
Recent studies have investigated the anticancer properties of derivatives of this compound. The incorporation of the tert-butoxycarbonyl (Boc) protecting group has been shown to improve the stability and solubility of these derivatives, enhancing their efficacy against various cancer cell lines. This application is particularly promising for developing targeted therapies that minimize side effects typically associated with conventional chemotherapy .
Peptide Synthesis
a. Amino Acid Derivative
As an amino acid derivative, this compound can be utilized in peptide synthesis. The Boc group serves as a protective group that facilitates the formation of peptide bonds while preventing unwanted reactions during synthesis. This property is crucial for constructing complex peptides that may have therapeutic implications, including hormone analogs and enzyme inhibitors .
b. Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this compound can be incorporated as a building block to create peptides with specific sequences and functionalities. The ability to easily remove the Boc group under mild acidic conditions allows for the selective deprotection of amino acids at various stages of peptide assembly, making it an essential component in modern peptide synthesis techniques .
Organic Synthesis
a. Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups can be modified through various chemical reactions, including acylation and alkylation, allowing chemists to create diverse derivatives tailored for specific applications. For instance, modifications can lead to compounds with enhanced biological activity or improved physicochemical properties .
b. Development of New Materials
In materials science, derivatives of this compound are being explored for their potential use in creating novel polymers and composites. The cyclopentane structure contributes to unique mechanical properties and thermal stability, which are desirable in advanced material applications .
Mechanism of Action
The mechanism of action of 2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be removed to reveal the active amine, which can then participate in various biochemical reactions. The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Amino-2-hydroxycyclopentanecarboxylic Acid
- Structure: Cyclopentane ring with amino (-NH₂) at position 1 and hydroxyl (-OH) at position 2.
- Key Differences: Lacks the Boc-protected amino methyl group, resulting in higher polarity and lower lipophilicity compared to the target compound.
- Synthesis: Prepared via ammonolysis of bromomethoxy acids, followed by hydrolysis .
2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid (CAS 192385-99-2)
- Structure: Boc-protected amino group directly attached to the cyclopentane ring at position 2.
- Key Differences: Molecular Formula: C₁₁H₁₉NO₄ (MW: 229.27 g/mol) vs. the target compound’s C₁₂H₂₁NO₄.
- Applications : Primarily used as a peptide synthesis intermediate, similar to the target compound, but with distinct spatial constraints.
rac-(1R,2S)-2-({[(tert-Butoxy)carbonyl]amino}methyl)-2,3-dimethylbutanoic Acid
- Structure: Cyclopentane ring with Boc-protected amino methyl and additional 2,3-dimethyl substituents.
- Key Differences :
(1S,3R)-3-[(tert-Butoxycarbonyl)amino]-1-isopropylcyclopentanecarboxylic Acid
- Structure: Cyclopentane with Boc-amino at position 3 and isopropyl at position 1.
- Key Differences :
Physicochemical and Functional Comparison Table
Biological Activity
2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, commonly referred to as Boc-amino acid, is an organic compound featuring a cyclopentane ring with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its structural properties and potential biological activities.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 243.3 g/mol. The presence of the Boc group serves as a protective agent for the amino functionality, allowing for selective reactions during synthetic processes.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.3 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
General Overview
While specific biological activity data for this compound is limited, it is essential to consider that compounds with similar structural features often exhibit significant biological properties. The presence of the amino group allows for potential interactions with various biological systems, influencing enzyme activity and receptor binding.
Potential Biological Applications
- Enzyme Interaction : The Boc protection allows researchers to investigate the compound's role in enzyme catalysis without interference from the amino group.
- Peptide Bond Formation : The compound can serve as an intermediate in peptide synthesis, potentially leading to biologically active peptides.
- Inhibition Studies : Given its structure, there is potential for this compound to act as an inhibitor or modulator of specific biological targets.
Case Studies and Research Findings
- Synthesis and Biological Evaluation : Research has indicated that similar compounds can exhibit antimicrobial and anti-inflammatory activities. For instance, derivatives of cyclopentane carboxylic acids have shown promise in inhibiting bacterial growth and modulating inflammatory responses .
- Structure-Activity Relationship (SAR) : A study focusing on structurally related compounds revealed that modifications in the cyclopentane framework significantly influence biological activity. For example, variations in substitution patterns around the cyclopentane ring have been correlated with enhanced binding affinity to target proteins .
- Comparative Analysis : The following table summarizes notable compounds structurally related to this compound, highlighting their differences and potential biological implications.
| Compound Name | Structure | Notable Differences |
|---|---|---|
| 1-({[(tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid | Cycloheptane ring | Larger ring structure may affect reactivity |
| N-Boc-1-aminocyclobutanecarboxylic acid | Cyclobutane ring | Smaller ring size alters steric properties |
| (1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid | Same cyclopentane framework | Different stereochemistry may influence biological activity |
| 3-((tert-butoxy)carbonyl)aminocyclopentanecarboxylic acid | Similar cyclopentane structure | Variation in substitution position affects reactivity |
Q & A
Q. What are the critical safety precautions for handling this compound in a laboratory setting?
- Protocols :
- PPE : Use nitrile gloves, P95 respirators, and chemical goggles to avoid dermal/ocular exposure (H315, H319 hazards) .
- Waste Disposal : Collect in sealed containers for incineration; avoid aqueous discharge due to potential aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
